Thioflavin S

Description

Properties

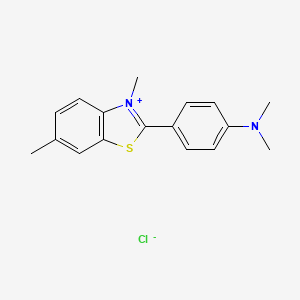

CAS No. |

1326-12-1 |

|---|---|

Molecular Formula |

C25H24ClN3O3S3 |

Molecular Weight |

546.1 g/mol |

IUPAC Name |

2-[2-[4-(dimethylamino)phenyl]-3-methyl-1,3-benzothiazol-3-ium-6-yl]-3,6-dimethyl-1,3-benzothiazol-3-ium-7-sulfonate chloride |

InChI |

InChI=1S/C25H24N3O3S3.ClH/c1-15-6-12-20-22(23(15)34(29,30)31)33-25(28(20)5)17-9-13-19-21(14-17)32-24(27(19)4)16-7-10-18(11-8-16)26(2)3;/h6-14H,1-5H3;1H/q+1;/p-1 |

InChI Key |

VNVDHTWVCQCPLI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |

Related CAS |

2390-54-7 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Thioflavin S: A Historical Pillar in Amyloid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its introduction in 1959, Thioflavin S has been a cornerstone in the histological investigation of amyloid pathologies, which are characteristic of a range of devastating neurodegenerative diseases, including Alzheimer's disease.[1][2] This fluorescent dye, a sulfonated derivative of Thioflavin T, selectively binds to the cross-β sheet structures inherent to amyloid fibrils, enabling their visualization in tissue sections.[1][3] While its counterpart, Thioflavin T, has been predominantly utilized for in vitro quantification of amyloid aggregation due to its distinct spectral shift upon binding, this compound remains an invaluable tool for the anatomical localization and morphological characterization of amyloid deposits in complex biological tissues.[1][4] This technical guide provides an in-depth exploration of the history, chemical properties, and evolving applications of this compound in amyloid research, offering detailed experimental protocols and quantitative data to aid researchers in its effective use.

Historical Development and Key Milestones

The journey of this compound in amyloid research began with the pioneering work of Vassar and Culling in 1959, who first described its use as a fluorescent stain for amyloid deposits in tissue.[2][5] This discovery provided a more sensitive and specific alternative to the then-standard Congo red staining, which required polarization microscopy for the detection of its characteristic apple-green birefringence.[2] The use of this compound offered a simpler and more direct method for visualizing amyloid plaques and neurofibrillary tangles.

Over the decades, the application of this compound has been refined, with numerous studies focusing on optimizing staining protocols to enhance sensitivity and reduce background fluorescence.[3][6] Historically, the distinction in the primary applications of this compound for histology and Thioflavin T for in vitro assays is believed to be largely due to historical precedent rather than fundamental practical differences.[4]

Physicochemical Properties and Mechanism of Action

This compound is not a single chemical entity but rather a heterogeneous mixture of compounds that result from the methylation of dehydrothiotoluidine with sulfonic acid.[1] Despite this complexity, its utility lies in the ability of its components to intercalate within the cross-β sheet structures of amyloid fibrils.[3] Upon binding, the dye exhibits an enhanced fluorescence, though unlike Thioflavin T, it does not show a characteristic shift in its excitation or emission spectra, which contributes to higher background fluorescence and makes it less suitable for quantitative measurements in solution.[1]

The binding mechanism is not sequence-specific but rather conformation-specific, allowing this compound to stain a wide variety of amyloid proteins, including amyloid-β (Aβ), tau, α-synuclein, and insulin (B600854) fibrils.[3][7]

Quantitative Analysis of Amyloid Pathology with this compound

While traditionally considered a qualitative tool, recent advancements have enabled the quantitative analysis of amyloid burden in tissue sections using this compound staining coupled with digital image analysis. These methods allow for the measurement of plaque area, number, and density.

A recent study optimized the this compound staining protocol for the sensitive detection of β-amyloid in the 5xFAD Alzheimer's mouse model, demonstrating that controlled, lower concentrations of the dye can reveal more subtle pathology than traditional high-concentration protocols.[3]

| Parameter | Traditional Protocol | Optimized Protocol | Reference |

| This compound Concentration | 1% | 1 x 10⁻⁵% | [3] |

| Key Finding | High background staining, potentially obscuring subtle pathology. | Increased sensitivity, revealing more amyloid pathology, including thread-like deposits. | [3] |

| Peak Emission | ~455 nm | Not specified | [3] |

Experimental Protocols

Standard this compound Staining Protocol for Paraffin-Embedded Sections

This protocol is a widely used method for the histological detection of amyloid plaques and neurofibrillary tangles.[8][9]

Materials:

-

Paraffin-embedded tissue sections (10 µm)

-

Mayer's hematoxylin (B73222)

-

1% this compound solution (0.5 g this compound in 50 mL distilled water, freshly made)

-

70% ethanol

-

50% ethanol

-

Distilled water

-

Glycerin jelly or other aqueous mounting medium

Procedure:

-

Deparaffinize and hydrate (B1144303) tissue sections to distilled water.

-

Stain in Mayer's hematoxylin for 5 minutes to counterstain nuclei.

-

Wash in running tap water for 5 minutes.

-

Rinse in distilled water.

-

Incubate slides in 1% this compound solution for 10 minutes.[8]

-

Differentiate in 70% alcohol for 5 minutes.[9] This step is crucial for reducing non-specific background staining.

-

Wash slides 3 times for 3 minutes each in 50% alcohol.[8]

-

Rinse in distilled water, two changes.

-

Coverslip using an aqueous mounting medium.

Optimized Low-Concentration this compound Staining for Sensitive Detection

This protocol, developed for the 5xFAD mouse model, enhances the detection of subtle amyloid pathology.[3]

Materials:

-

Frozen brain sections from 5xFAD mice

-

This compound solutions at various low concentrations (e.g., 1 x 10⁻⁵%)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Mount frozen tissue sections on slides.

-

Incubate slides with the desired low-concentration this compound solution. The optimal concentration of 1 x 10⁻⁵% was found to reveal the most pathology over background.[3]

-

Wash slides to remove unbound dye.

-

Coverslip and image using fluorescence microscopy.

Visualizations

Historical Workflow of this compound in Amyloid Research

Caption: Historical progression of this compound use in amyloid research.

Experimental Workflow for this compound Staining

Caption: General experimental workflow for this compound staining of tissue.

Conclusion

This compound has remained an enduring and indispensable tool in the field of amyloid research for over six decades. Its ability to reliably and specifically stain amyloid deposits in tissue has provided invaluable insights into the pathology of Alzheimer's disease and other amyloid-related disorders. While the advent of more sophisticated techniques for in vitro quantification has relegated Thioflavin T to that domain, this compound continues to be the gold standard for the histological visualization of amyloid structures. The ongoing refinement of staining protocols and the integration of quantitative image analysis ensure that this compound will continue to be a vital technique for researchers and drug development professionals working to unravel the complexities of amyloid diseases.

References

- 1. Thioflavin - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Automated Segmentation and Morphometric Analysis of Thioflavin-S-Stained Amyloid Deposits in Alzheimer’s Disease Brains and Age-Matched Controls Using Weakly Supervised Deep Learning [mdpi.com]

- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

Thioflavin S: A Comprehensive Technical Guide to its Discovery, Development, and Application in Amyloid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflavin S, a fluorescent dye with a rich history rooted in the textile industry, has emerged as an indispensable tool in the field of neuroscience and protein misfolding diseases. Its remarkable ability to bind specifically to amyloid fibrils, the pathological hallmark of numerous neurodegenerative disorders such as Alzheimer's disease, has revolutionized our understanding of these conditions. This in-depth technical guide provides a comprehensive overview of the discovery, development, and multifaceted applications of this compound, with a focus on the underlying chemical principles, experimental methodologies, and quantitative data that are critical for researchers and drug development professionals.

Discovery and Historical Development

This compound is a heterogeneous mixture of compounds derived from the methylation of dehydrothiotoluidine with sulfonic acid.[1] Its precursor, dehydrothiotoluidine, is synthesized from p-toluidine (B81030) and sulfur.[2] Historically, this compound and its counterpart, Thioflavin T, were utilized as yellow dyes in the textile industry.[3]

The pivotal moment in the history of these compounds came in 1959, when they were first reported to be useful for investigating amyloid formation.[1] This discovery marked a significant shift in their application, moving from industrial dyes to crucial fluorescent probes in biomedical research. While both Thioflavin T and S bind to amyloid fibrils, this compound is more commonly employed for staining amyloid plaques in tissue sections, whereas Thioflavin T is frequently used for in vitro quantification of amyloid aggregation.[4] This distinction is largely due to historical precedent and the fact that this compound exhibits higher background fluorescence in solution, making it less suitable for quantitative measurements in that context.[1][4]

Chemical Synthesis

The synthesis of this compound begins with the production of its precursor, dehydrothiotoluidine.

Synthesis of Dehydrothiotoluidine

Dehydrothiotoluidine is synthesized through the reaction of p-toluidine with elemental sulfur in the presence of an alkali catalyst at elevated temperatures.[2]

Experimental Protocol: Synthesis of Dehydrothiotoluidine [2]

-

Reactant Preparation: Separately heat p-toluidine and sulfur until they are in a liquid state. Add an alkali catalyst to the molten sulfur.

-

Reaction: At a temperature of 165-170°C, simultaneously spray the liquid p-toluidine and the sulfur/catalyst mixture into a mixer. The reactants will form a mist and react to produce dehydrothiotoluidine.

-

Purification: The reaction product crystallizes and precipitates out of the reaction mixture. The solid product is collected by filtration, washed, and dried to yield dehydrothiotoluidine.

Synthesis of Dehydrothiotoluidine from p-toluidine and sulfur.

Synthesis of this compound

This compound is subsequently produced by the methylation of dehydrothiotoluidine using sulfonic acid. This process results in a mixture of structurally related sulfonated compounds.[1]

Synthesis of this compound from dehydrothiotoluidine.

Mechanism of Action and Fluorescence Properties

The utility of this compound as an amyloid stain stems from its distinct fluorescent properties upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. In solution, the benzothiazole (B30560) and aminobenzene rings of the Thioflavin molecule can rotate freely, which leads to fluorescence quenching.[1] However, when this compound binds to the channels along the surface of amyloid fibrils, this rotation is restricted. This rigidization of the molecule leads to a significant increase in its fluorescence quantum yield, resulting in a bright fluorescence signal.[5]

Mechanism of this compound fluorescence enhancement upon binding to amyloid fibrils.

Unlike Thioflavin T, which exhibits a characteristic red shift in its excitation and emission spectra upon binding to amyloid fibrils, this compound does not show a significant spectral shift.[1] This property contributes to its higher background fluorescence in solution-based assays.

Quantitative Fluorescence and Binding Data

The following tables summarize key quantitative data for this compound and the closely related Thioflavin T when interacting with various amyloid aggregates. It is important to note that much of the detailed quantitative work has been performed with Thioflavin T, which serves as a valuable proxy for understanding the behavior of this compound.

| Amyloid Protein | Binding Affinity (Kd) | Reference(s) |

| α-Synuclein (ThT) | ~10⁻⁴ M and ~10⁻⁶ M (two binding modes) | [6][7] |

| Tau (PHFs) (ThS) | Higher affinity for PHFs than straight filaments | [8] |

| Amyloid Protein | Fluorescence Quantum Yield (Bound) | Reference(s) |

| α-Synuclein (ThT) | Significantly increased (two orders of magnitude greater than free dye) | [9] |

| Insulin Fibrils (ThT) | 0.43 | [10][11] |

| In rigid isotropic solution (ThT) | 0.28 | [10][11] |

| In water at room temperature (ThT) | ~0.0001 | [10][11] |

| Amyloid Protein | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Free this compound | 391 | 428 | [12] |

| Tau Aggregates (ThS) | 440 | 521-549 | [13] |

| α-Synuclein (ThT) | 450 | 482 | [14][15] |

| Tau Aggregates (ThT) | 450 | 485 | [16][17] |

Experimental Protocols for Amyloid Staining

A variety of protocols exist for staining amyloid plaques in tissue sections using this compound. These protocols generally involve deparaffinization and rehydration of the tissue, followed by incubation with a this compound solution and subsequent differentiation steps to reduce background staining.

General workflow for this compound staining of tissue sections.

Standard this compound Staining Protocol[20]

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse in two changes of 100% ethanol (B145695) for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining: Incubate sections in a filtered 1% aqueous solution of this compound for 8 minutes.

-

Differentiation:

-

Rinse slides in 80% ethanol.

-

Rinse slides in 95% ethanol.

-

Rinse slides in distilled water.

-

-

Mounting: Mount coverslips using an aqueous mounting medium.

Improved this compound Staining Protocol for Enhanced Sensitivity[21]

This protocol incorporates a potassium permanganate (B83412) pretreatment to reduce background autofluorescence.

-

Deparaffinization and Rehydration: As per the standard protocol.

-

Pretreatment:

-

Incubate sections in 0.25% potassium permanganate solution for 10-15 minutes.

-

Rinse in water.

-

Decolorize in a solution of 1% potassium metabisulfite (B1197395) and 1% oxalic acid for 1-2 minutes.

-

Rinse in water.

-

-

Staining: Incubate in 1% aqueous this compound for 5 minutes.

-

Differentiation: Differentiate in 70% ethanol for 5 minutes.

-

Mounting: Rinse in distilled water and mount.

Comparative Analysis of Staining Methods

Studies have shown that improved this compound staining protocols offer comparable sensitivity to traditional silver staining methods (e.g., Gallyas) for detecting neurofibrillary tangles, and are significantly more sensitive than some immunohistochemistry techniques.[6][13] However, it is important to note that while highly sensitive, this compound is less specific for amyloid than Congo red staining, which exhibits a characteristic apple-green birefringence under polarized light.[18][19] The choice of staining method should therefore be guided by the specific research question and the need for sensitivity versus specificity.

| Staining Method | Sensitivity | Specificity | Primary Application |

| This compound | High | Moderate | Screening and quantification of amyloid plaques |

| Congo Red | Moderate | High | Gold standard for amyloid diagnosis |

| Immunohistochemistry | Varies | High | Identification of specific amyloid proteins |

| Silver Staining (e.g., Gallyas) | High | Moderate | Detection of neurofibrillary tangles and plaques |

Development of this compound Derivatives for In Vivo Imaging

A significant area of development has been the modification of the this compound chemical structure to create derivatives suitable for in vivo imaging of amyloid plaques in the brain using techniques like Positron Emission Tomography (PET). The primary challenge is to create molecules that can cross the blood-brain barrier, a feat that the charged this compound molecule cannot readily achieve.[11]

By creating neutral, more lipophilic analogs of this compound, researchers have developed successful PET tracers, such as Pittsburgh Compound B (PiB), which is a derivative of Thioflavin T.[11] These imaging agents have been instrumental in the early diagnosis of Alzheimer's disease and in monitoring the efficacy of therapeutic interventions.[20]

Logical flow of Thioflavin derivative development for PET imaging.

Conclusion

This compound, from its humble beginnings as a textile dye, has become a cornerstone in the study of amyloid-related diseases. Its discovery as a fluorescent marker for amyloid plaques has provided researchers with a powerful and accessible tool to visualize and quantify the pathological hallmarks of neurodegeneration. The continuous development of improved staining protocols and novel derivatives for in vivo imaging underscores the enduring importance of this class of molecules. For researchers and professionals in drug development, a thorough understanding of the chemical properties, mechanism of action, and experimental nuances of this compound is essential for its effective application in advancing our knowledge and treatment of these devastating diseases.

References

- 1. Thioflavin - Wikipedia [en.wikipedia.org]

- 2. CN116283825A - A kind of preparation technology of dehydrothiop-toluidine - Google Patents [patents.google.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Characteristics of the binding of this compound to tau paired helical filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]

- 11. scilit.com [scilit.com]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 18. Methods for staining amyloid in tissues: a review. | Semantic Scholar [semanticscholar.org]

- 19. Inhalable this compound for the Detection of Amyloid Beta Deposits in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of Thioflavin S fluorescence enhancement

An In-depth Technical Guide to the Mechanism of Thioflavin S Fluorescence Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ThS) is a fluorescent dye widely employed in histology for the identification of amyloid plaques, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2] ThS is a heterogeneous mixture of compounds derived from the methylation of dehydrothiotoluidine with sulfonic acid.[1] Like its more commonly used counterpart in quantitative assays, Thioflavin T (ThT), ThS exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure characteristic of amyloid fibrils.[1][3] However, a key distinction is that ThS does not show a significant shift in its excitation or emission spectra upon binding, which contributes to higher background fluorescence and makes it less suitable for precise quantitative measurements of aggregation kinetics compared to ThT.[1][4] This guide provides a detailed examination of the core mechanism behind ThS fluorescence enhancement, summarizes key photophysical data, and presents detailed experimental protocols for its application.

Core Mechanism of Fluorescence Enhancement

The dramatic increase in ThS fluorescence upon interaction with amyloid fibrils is primarily explained by the "molecular rotor" mechanism, a principle that also applies to Thioflavin T.[5][6] This mechanism involves the restriction of intramolecular rotation upon binding, which fundamentally alters the de-excitation pathway of the molecule.

The Molecular Rotor Model

In an unbound state in an aqueous solution, the aromatic ring systems within the this compound molecules can rotate freely around the carbon-carbon bond that connects them.[5] When the molecule is excited by a photon, this rotational freedom provides an efficient, non-radiative pathway for the excited-state energy to be dissipated as heat through molecular motion.[6] Consequently, the fluorescence quantum yield of ThS in solution is very low.

When ThS binds to the rigid structure of an amyloid fibril, it is sterically hindered.[3] This binding event immobilizes the dye and restricts the intramolecular rotation.[5][7] The restriction of this non-radiative decay channel means that the excited-state energy is preferentially dissipated through the emission of a photon (fluorescence).[6] This leads to a substantial increase in the fluorescence quantum yield and the bright signal observed when staining amyloid deposits.[3]

Binding to the Cross-β-Sheet Structure

ThS selectively binds to the characteristic cross-β-sheet architecture common to all amyloid fibrils, regardless of the specific protein sequence.[3][5] The binding sites are believed to be grooves or channels that run parallel to the long axis of the fibril.[8] These channels are formed by the side chains of the amino acids that make up the laminated β-sheets.[5] The dye molecule intercalates into these sites, leading to its immobilization and subsequent fluorescence enhancement.[9] This interaction with a conserved structural motif explains the broad utility of ThS in identifying amyloid deposits formed from various proteins, including amyloid-β and tau.[2][10]

Data Presentation: Photophysical Properties

While ThS is highly effective for qualitative visualization, its nature as a mixture of compounds makes precise photophysical characterization challenging.[1] The data presented below are compiled from various sources. For comparison, typical values for Thioflavin T (ThT) are also included, as ThT is more commonly used for quantitative analysis.

| Parameter | This compound (ThS) | Thioflavin T (ThT) - Free | Thioflavin T (ThT) - Bound |

| Excitation Maximum (λ_ex) | ~391 nm[11] | ~385 nm[5][6] | ~450 nm[5][6] |

| Emission Maximum (λ_em) | ~428 nm[11] | ~445 nm[5][6] | ~482 nm[5][6] |

| Spectral Shift on Binding | Minimal / None[1] | Significant Red Shift[5][6] | - |

| Fluorescence Quantum Yield | Low in solution, high when bound (specific values vary) | Very Low (~0.0001)[12] | High (~0.43)[12] |

| Primary Application | Histological Staining[1][4] | Quantitative Aggregation Assays[8] | - |

Experimental Protocols

Protocol 1: this compound Staining of Formalin-Fixed, Paraffin-Embedded Tissue Sections

This protocol is a standard method for identifying amyloid plaques in brain tissue.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (10 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water (DI H₂O)

-

1% (w/v) this compound solution: Dissolve 0.5 g this compound in 50 mL DI H₂O. Prepare fresh and filter before use.[13]

-

70% Ethanol for differentiation

-

Glycerin jelly or aqueous mounting medium[13]

-

Coplin jars

-

Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in running tap water, followed by DI H₂O.[13]

-

-

Staining:

-

Place slides in the 1% this compound solution for 5-8 minutes.[13]

-

-

Differentiation:

-

Quickly rinse slides in DI H₂O.

-

Differentiate in 70% Ethanol for 5 minutes. This step is crucial for reducing background fluorescence.[13]

-

-

Final Rinses and Mounting:

-

Rinse in two changes of DI H₂O.[13]

-

Carefully remove excess water and coverslip using an aqueous mounting medium.

-

-

Visualization:

-

Image the slides using a fluorescence microscope. Amyloid deposits will fluoresce a bright apple-green color.[13]

-

Protocol 2: In Vitro Tau Aggregation Assay using this compound

This protocol can be adapted to monitor the aggregation of amyloidogenic proteins like tau in a microplate format. Note that due to high background and lack of a spectral shift, ThS is less ideal than ThT for precise kinetic analysis but can be used to determine the endpoint of aggregation.

Materials:

-

Tau protein (or other amyloidogenic protein) solution

-

Aggregation buffer (e.g., PBS with heparin for tau)

-

This compound stock solution (e.g., 500 µM in DI H₂O, filtered)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reaction Mixture:

-

In each well of the 96-well plate, combine the protein solution, aggregation buffer, and any test compounds (e.g., inhibitors).

-

The final protein concentration might be around 10 µM.[14]

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking to promote fibril formation. The incubation can last for several hours to days depending on the protein.

-

-

Fluorescence Measurement (Endpoint):

-

After the incubation period, add this compound to each well to a final concentration of ~10-20 µM.

-

Incubate for an additional 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~390-400 nm

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer + ThS only) from all readings.

-

Compare the fluorescence intensity of samples with and without inhibitors to determine the extent of aggregation inhibition.[14]

-

References

- 1. Thioflavin - Wikipedia [en.wikipedia.org]

- 2. Characteristics of the binding of this compound to tau paired helical filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 12. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webpath.med.utah.edu [webpath.med.utah.edu]

- 14. researchgate.net [researchgate.net]

Thioflavin S: An In-depth Technical Guide to its Binding Properties with Beta-Sheet Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflavin S (ThS) is a fluorescent dye widely employed in the scientific community for the identification and characterization of amyloid fibrils and other protein aggregates rich in β-sheet structures. Its utility stems from a characteristic increase in fluorescence quantum yield upon binding to these structures, making it an invaluable tool in the study of neurodegenerative diseases and other amyloidoses. This technical guide provides a comprehensive overview of the binding properties of this compound, including its binding mechanism, spectral characteristics, and detailed experimental protocols for its application. Due to the heterogeneous nature of this compound as a mixture of compounds, highly specific quantitative binding data is limited. Therefore, this guide also presents data from its well-characterized analogue, Thioflavin T (ThT), to provide a quantitative framework for understanding its binding dynamics.

Introduction to this compound

This compound is a derivative of Thioflavin T, produced through methylation of dehydrothiotoluidine with sulfonic acid. This process results in a mixture of related compounds.[1][2] Despite its compositional heterogeneity, ThS is a robust histochemical stain for amyloid plaques and neurofibrillary tangles in tissue sections, where it emits a characteristic yellow-green fluorescence.[2][3] The dye's ability to preferentially bind to the cross-β-sheet architecture of amyloid fibrils is the foundation of its application in amyloid research.[1]

Binding Mechanism

The precise molecular mechanism of this compound binding to β-sheet structures is a subject of ongoing research. However, a consensus model has emerged, largely informed by studies on its analogue, Thioflavin T.

Key Aspects of the Binding Mechanism:

-

Binding Site: this compound is thought to bind to grooves or channels formed by the side chains of amino acids on the surface of the β-sheets, running parallel to the long axis of the fibril.[4]

-

Mode of Interaction: The binding is non-covalent and is thought to be driven by a combination of hydrophobic and electrostatic interactions. The planar nature of the dye molecule allows it to fit into the regular, repeating structure of the amyloid fibril.

-

Structural Requirements for Binding: The affinity of this compound for β-sheet structures is influenced by the planarity and rigidity of the β-sheet. Highly twisted or irregular β-sheets, often found in globular proteins, do not typically bind this compound with high affinity.[4][5] The presence of aromatic residues in the β-sheet can also contribute to the binding interaction.

Logical Relationship of this compound Binding

References

- 1. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S | MDPI [mdpi.com]

- 2. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Shadows: A Technical Guide to the Spectral Properties of Thioflavin S in Amyloid Research

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Behavior of Thioflavin S Upon Binding to Amyloid Fibrils.

This compound (ThS), a benzothiazole (B30560) dye, is a cornerstone in the histological identification of amyloid plaques, the pathological hallmark of Alzheimer's disease and other neurodegenerative disorders.[1][2] Its utility stems from a dramatic change in its fluorescence properties upon binding to the characteristic cross-β-sheet structure of amyloid aggregates.[3] This guide provides an in-depth examination of these spectral properties, detailed experimental protocols, and the underlying molecular mechanisms to aid researchers in its effective application.

Core Spectral Properties: A Tale of Two States

The fluorescence behavior of this compound is fundamentally dictated by its molecular environment. In its free, unbound state in aqueous solution, the molecule exhibits minimal fluorescence. Upon binding to amyloid fibrils, it undergoes a significant enhancement in fluorescence intensity, becoming a bright beacon for these pathological protein structures.[4]

Mechanism of Fluorescence Enhancement The dramatic increase in quantum yield upon binding is attributed to the restriction of intramolecular rotation.[5] The ThS molecule consists of two aromatic ring systems connected by a single bond. In solution, these rings can rotate freely, which provides a non-radiative pathway for dissipating energy from the excited state, effectively quenching fluorescence. When ThS intercalates into the grooves on the surface of amyloid β-sheets, this rotation is sterically hindered.[4][6] This "locking" of the conformation minimizes non-radiative decay and forces the molecule to release the absorbed energy as fluorescence, leading to a massive increase in the observed signal.[5][7]

Quantitative Spectral Data

While this compound is an excellent stain for visualizing amyloid plaques via fluorescence microscopy, it is less suited for quantitative measurements in solution compared to its counterpart, Thioflavin T (ThT). This is primarily because, unlike ThT, ThS does not exhibit a significant and characteristic shift in its excitation or emission maxima upon binding.[6] This lack of a spectral shift can result in higher background fluorescence in solution-based assays.

However, some studies have noted that under specific histological conditions, the emission spectrum can be concentration-dependent. For instance, a substantial 90 nm red-shift in the peak emission of stained plaques was observed when the ThS concentration was increased from very low levels to the traditional 1%.[1][2]

The table below summarizes the key spectral characteristics.

| Property | Free this compound (in solution) | Amyloid-Bound this compound (histological) |

| Excitation Maximum (λex) | ~391 nm[8] | ~430-450 nm (practical range for microscopy)[9] |

| Emission Maximum (λem) | ~428 nm[8] | ~485-550 nm (observed as green/yellow-green)[3][10] |

| Fluorescence Intensity | Very Low / Quenched | Dramatically Increased |

| Quantum Yield | Very Low | Significantly Increased[6] |

| Spectral Shift | N/A | No characteristic shift; some concentration dependence reported[2] |

Visualizing the Process: Mechanism and Workflow

To better illustrate the principles and procedures discussed, the following diagrams have been generated using Graphviz.

Experimental Protocols

Precise and consistent application of this compound is critical for reliable results. Below are detailed methodologies for solution preparation and tissue staining.

Protocol 1: Preparation of this compound Solutions

-

1% (w/v) Stock Solution:

-

Accurately weigh 1 g of this compound powder.

-

Dissolve in 100 mL of distilled water.[11]

-

Filter the solution through a 0.2 µm filter to remove any particulate matter or aggregates.[1][12]

-

Store the stock solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C. The solution is typically stable for several weeks to months.[12][13]

-

-

Working Solution (e.g., 0.05% in 50% Ethanol):

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol is a standard procedure for visualizing amyloid plaques in brain tissue.[11][13]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Immerse in 50% ethanol for 3 minutes.

-

Rinse in distilled water for 5 minutes.[13]

-

-

Staining:

-

Differentiation and Washing:

-

Mounting and Visualization:

-

Allow slides to air dry briefly in the dark.

-

Coverslip using an aqueous mounting medium.

-

Store slides in the dark at 4°C until analysis.[13]

-

Visualize using a fluorescence microscope with appropriate filters (e.g., excitation ~440 nm, emission ~485 nm). Amyloid deposits will appear as bright green or yellow-green fluorescence.[10]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. webpath.med.utah.edu [webpath.med.utah.edu]

- 11. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzforum.org [alzforum.org]

- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Thioflavin S: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflavin S is a fluorescent dye extensively utilized in neuroscience research for the identification and visualization of amyloid plaques and neurofibrillary tangles (NFTs), which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1] This benzothiazole (B30560) dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1] In its unbound state, the molecule's rotation leads to fluorescence quenching; however, intercalation within the β-sheet structures of amyloid aggregates restricts this rotation, resulting in bright green or yellow-green fluorescence under appropriate excitation wavelengths.[1][2] This property makes this compound an invaluable tool for studying disease pathology, quantifying amyloid burden, and assessing the efficacy of potential therapeutic agents.[1][3]

Principle of Action

The utility of this compound in neuroscience stems from its specific binding to the β-sheet-rich structures found in amyloid aggregates. This binding event is not sequence-specific but rather conformation-specific, allowing for the detection of various amyloid proteins, including amyloid-beta (Aβ) plaques and tau-positive NFTs.[1][4] While it is a powerful tool, it's important to note that this compound can also bind to other amyloidogenic proteins, such as α-synuclein in Lewy bodies.[5]

The binding mechanism of this compound to amyloid fibrils can be visualized as follows:

Caption: Binding mechanism of this compound to amyloid fibrils.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in neuroscience research.

Table 1: Staining Solution Parameters

| Parameter | Value | Reference |

| This compound Concentration (Standard) | 1% (w/v) aqueous solution | [6] |

| This compound Concentration (Optimized for sensitivity) | 1 x 10⁻⁵% (w/v) | [2][7] |

| This compound Concentration (for free-floating sections) | 0.0125% in 50% ethanol (B145695) | [8] |

| Solvent | Distilled water or 50% ethanol | [6][8] |

| Storage | 4°C, protected from light | [6] |

Table 2: Fluorescence Properties

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | ~440 nm | [9] |

| Emission Maximum (bound to Aβ) | ~480-550 nm | [2][9] |

| Emission Color | Bright yellow-green | [8] |

Experimental Protocols

Below are detailed methodologies for this compound staining of brain tissue sections. The choice of protocol may depend on the tissue preparation (e.g., paraffin-embedded vs. free-floating).

Protocol 1: Staining of Paraffin-Embedded Sections

This protocol is adapted from a standard procedure for staining amyloid plaques and neurofibrillary tangles in paraffin-embedded tissue.[6]

Reagents:

-

Xylene

-

Graded ethanol series (100%, 95%, 80%, 70%, 50%)

-

Distilled water

-

1% aqueous this compound solution (filtered before use)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% ethanol: 2 x 3 minutes.

-

Immerse in 95% ethanol: 3 minutes.

-

Immerse in 70% ethanol: 3 minutes.

-

Immerse in 50% ethanol: 3 minutes.

-

Rinse in distilled water: 2 x 3 minutes.

-

-

Staining:

-

Incubate sections in filtered 1% aqueous this compound solution for 8 minutes at room temperature, protected from light.

-

-

Differentiation and Washing:

-

Wash in 80% ethanol: 2 x 3 minutes.

-

Wash in 95% ethanol: 3 minutes.

-

Rinse with distilled water: 3 exchanges.

-

-

Mounting:

-

Coverslip with an aqueous mounting medium.

-

Allow slides to dry in the dark overnight.

-

Seal coverslip with clear nail polish the next day.

-

-

Storage and Analysis:

-

Store slides in the dark at 4°C.

-

Analyze within a few days to weeks as the staining can fade over time.

-

Caption: Workflow for this compound staining of paraffin-embedded sections.

Protocol 2: Modified Staining for Free-Floating Sections

This modified protocol is suitable for free-floating sections and involves additional steps for improved staining of neurofibrillary tangles and senile plaques.[10]

Reagents:

-

0.25% Potassium permanganate (B83412) solution

-

Bleaching solution (e.g., 1% potassium metabisulfite (B1197395) and 1% oxalic acid)

-

Blocking solution (e.g., 1% sodium hydroxide (B78521) in hydrogen peroxide)

-

0.25% Acetic acid

-

This compound staining solution (e.g., 0.0125% in 50% ethanol)[8]

-

50% ethanol

-

Distilled water

-

Glycerine water or glycerine jelly for mounting

Procedure:

-

Pre-treatment:

-

If starting from paraffin, deparaffinize and rehydrate sections, keeping them free-floating.

-

Incubate sections in 0.25% Potassium permanganate solution for 20 minutes.

-

Rinse well with distilled water.

-

Place in Bleaching solution for 2 minutes.

-

Rinse well with distilled water.

-

Incubate in Blocking solution for 20 minutes.

-

Rinse well with distilled water.

-

Briefly dip in 0.25% Acetic acid for 5 seconds.

-

Rinse well with distilled water.

-

-

Mounting and Staining:

-

Mount sections onto slides.

-

Apply this compound staining solution for 3-5 minutes.

-

-

Washing and Mounting:

-

Rinse twice with 50% ethanol.

-

Rinse twice with distilled water.

-

Mount in glycerine water or glycerine jelly.

-

Caption: Workflow for modified this compound staining of free-floating sections.

Applications in Neuroscience Research

This compound is a cornerstone technique in the study of neurodegenerative diseases. Its primary applications include:

-

Histopathological Confirmation: Visualizing and confirming the presence of amyloid plaques and neurofibrillary tangles in post-mortem brain tissue for the diagnosis of Alzheimer's disease and other tauopathies.[1][10]

-

Quantification of Amyloid Burden: Used in conjunction with digital imaging and analysis software (e.g., ImageJ) to quantify the number, size, and area of amyloid plaques in brain sections.[3][11] This is a critical outcome measure in preclinical studies using transgenic mouse models of Alzheimer's disease.[3]

-

Assessment of Therapeutic Efficacy: Evaluating the effectiveness of anti-amyloid therapies by comparing the amyloid plaque load in treated versus untreated animal models.[12]

-

Studying Plaque Morphology: Differentiating various morphological types of amyloid plaques.[12]

-

In Vivo Imaging (Experimental): While this compound itself has limited blood-brain barrier permeability, derivatives and novel delivery methods are being explored for in vivo detection of amyloid deposits.[13] For instance, an inhalable formulation of this compound has been used to detect amyloid-beta deposits in the retina of mouse models, which may serve as a surrogate for brain amyloidosis.[13][14][15]

Limitations and Considerations

-

Specificity: While highly selective for β-sheet structures, this compound is not specific to a single protein and can stain various types of amyloid deposits, including tau, Aβ, and α-synuclein.[5] Therefore, co-localization with specific antibodies is often necessary for definitive identification.

-

Fading: The fluorescence of this compound can fade over time, necessitating prompt imaging after staining.[6]

-

Background Staining: High concentrations of this compound can lead to non-specific background staining. Differentiation steps with ethanol are crucial to reduce this.[2] Optimized, lower concentrations can improve the signal-to-noise ratio.[2][7]

-

Quantification Challenges: Automated quantification can be complicated by variations in staining intensity and the presence of Thioflavin-positive tau aggregates that can be mistaken for amyloid plaques.[5]

Conclusion

This compound remains an essential and widely used tool in neuroscience for the detection and quantification of amyloid pathology. Its bright fluorescence and strong affinity for β-sheet structures provide a robust method for visualizing the key pathological features of Alzheimer's disease and other neurodegenerative disorders. By understanding the principles of its action, adhering to standardized protocols, and being aware of its limitations, researchers can effectively leverage this compound to advance our understanding of these devastating diseases and to accelerate the development of new therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S [mdpi.com]

- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thioflavin-positive tau aggregates complicating quantification of amyloid plaques in the brain of 5XFAD transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzforum.org [alzforum.org]

- 7. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stainsfile.com [stainsfile.com]

- 9. researchgate.net [researchgate.net]

- 10. webpath.med.utah.edu [webpath.med.utah.edu]

- 11. researchgate.net [researchgate.net]

- 12. Morphological Characterization of Thioflavin-S-Positive Amyloid Plaques in Transgenic Alzheimer Mice and Effect of Passive Aβ Immunotherapy on Their Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhalable this compound for the Detection of Amyloid Beta Deposits in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhalable this compound for the Detection of Amyloid Beta Deposits in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thioflavin S for Detecting Amyloid-Beta Plaques

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thioflavin S, a fluorescent dye integral to the study of Alzheimer's disease and other neurodegenerative disorders. We will explore its core principles, detail its application in detecting amyloid-beta plaques, and provide structured data and protocols to aid in experimental design and execution.

Introduction to this compound

This compound (ThS) is a benzothiazole (B30560) dye renowned for its ability to selectively bind to beta-sheet-rich structures, a hallmark of amyloid fibrils.[1][2] This binding event results in a significant enhancement of its fluorescence, making it an invaluable tool for the histological visualization of amyloid-beta plaques in brain tissue.[1][2][3] Its reliability, cost-effectiveness, and straightforward application have established this compound as a staple in both foundational research and the preclinical development of therapeutics for Alzheimer's disease. While it also stains other amyloid structures like neurofibrillary tangles, its utility in identifying the characteristic plaques of Alzheimer's disease is well-documented.[1][4]

Mechanism of Action

The precise mechanism of this compound binding to amyloid fibrils is understood to involve the intercalation of the dye into the cross-beta sheet structures that characterize these protein aggregates.[2][5] In its unbound state, the this compound molecule has rotational freedom around its central bond, which quenches its fluorescence.[2] Upon binding within the grooves of the beta-pleated sheets of amyloid fibrils, this rotation is restricted. This conformational constraint leads to a marked increase in the dye's fluorescence quantum yield, allowing for the specific and bright visualization of amyloid plaques.[2][5]

Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.

Quantitative Data and Properties

For accurate and reproducible experimental results, a clear understanding of the quantitative properties of this compound is essential.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (Bound) | ~440-450 | Red-shifted upon binding to amyloid fibrils compared to the free dye.[6][7][8] |

| Emission Maximum (Bound) | ~482-550 | The emission spectrum can be broad and may shift depending on the binding environment.[9][10] |

Table 2: Typical Reagent Concentrations and Incubation Times

| Reagent | Concentration | Incubation Time | Purpose |

| This compound Staining Solution | 0.01% - 1% (w/v) in aqueous ethanol (B145695) (e.g., 50-80%) | 5 - 10 minutes | Staining of amyloid plaques.[3][11][12] |

| Differentiating Solution | 70% - 80% Ethanol | 2 - 5 minutes (often in multiple changes) | To reduce background fluorescence by washing away unbound dye.[11][13] |

| Potassium Permanganate (B83412) | 0.25% | 20 minutes | Optional pre-treatment to reduce background autofluorescence.[14] |

| Bleaching Solution (e.g., Potassium Metabisulfite, Oxalic Acid) | Varies | ~2 minutes | Used after potassium permanganate to clear the tissue.[14] |

Experimental Protocols

The following are detailed methodologies for the staining of amyloid-beta plaques in brain tissue sections using this compound.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for staining tissue that has been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

Caption: Experimental workflow for this compound staining of paraffin sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.[11][15]

-

Hydrate the sections by immersing them in a series of graded ethanol solutions: 100% ethanol (2x3 min), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).[11]

-

Rinse thoroughly in distilled water.[11]

-

-

Staining:

-

Incubate the sections in a filtered aqueous solution of 1% this compound for 8 minutes at room temperature, protected from light.[11]

-

-

Differentiation:

-

Final Rinsing and Mounting:

Staining Protocol for Cryosections

For fresh or frozen tissue sections, the deparaffinization steps are omitted.

Methodology:

-

Tissue Preparation:

-

Air dry mounted cryosections at room temperature.

-

Fixation (optional, but recommended for better morphology) can be performed using 4% paraformaldehyde for 10-15 minutes, followed by washing in PBS.

-

-

Staining:

-

Differentiation:

-

Final Rinsing and Mounting:

Data Acquisition and Analysis

Visualization and quantification of this compound staining are critical for generating meaningful data.

Fluorescence Microscopy

-

Microscope: An epifluorescence microscope equipped with appropriate filter sets is required.

-

Filter Sets: A standard FITC/GFP filter cube (Excitation: ~450-490 nm, Emission: ~500-550 nm) is suitable for visualizing this compound fluorescence.

-

Imaging: Capture images of relevant brain regions, such as the cortex and hippocampus.[3]

Quantitative Image Analysis

A typical workflow for quantifying amyloid plaque load from captured images is as follows:

Caption: A streamlined workflow for quantitative analysis of amyloid plaques.

Methodology using ImageJ/Fiji:

-

Image Preparation: Open the captured fluorescent image and convert it to an 8-bit grayscale image.[3]

-

Thresholding: Apply an intensity threshold to create a binary image where the plaques are represented by pixels of one value and the background by another. The threshold level should be set to specifically include the plaques while excluding background noise.[3]

-

Particle Analysis: Use the "Analyze Particles" function to measure key metrics for the thresholded plaques.[3]

-

Area Fraction: The percentage of the image area covered by plaques.

-

Plaque Count: The number of individual plaques per field of view.

-

Plaque Size: The area of each individual plaque.

-

Advantages and Limitations

A balanced view of the technique is crucial for its effective implementation.

Table 3: Summary of Advantages and Limitations

| Advantages | Limitations |

| High Sensitivity: this compound is very sensitive for detecting beta-sheet-rich amyloid structures.[16] | Lack of Specificity: It binds to all amyloid types (e.g., tau tangles, alpha-synuclein (B15492655) Lewy bodies), not just amyloid-beta.[17] Confirmation may require co-staining with specific antibodies. |

| Bright Fluorescence: The significant increase in fluorescence upon binding provides a strong signal with high contrast.[16] | Background Autofluorescence: Lipofuscin, a pigment that accumulates in aging brains, can produce autofluorescence that may interfere with the this compound signal.[18] |

| Cost-Effective: The dye and associated reagents are relatively inexpensive compared to antibodies used for immunohistochemistry. | Variability in Commercial Preparations: Commercial this compound can be a mixture of compounds, potentially leading to variability in staining.[19] |

| Simple and Rapid Protocol: The staining procedure is generally quick and straightforward to perform.[18] | Photobleaching: Like many fluorophores, this compound is susceptible to fading upon prolonged exposure to excitation light.[18] |

Conclusion

This compound remains a fundamental and powerful tool in the arsenal (B13267) of researchers investigating Alzheimer's disease and other amyloidopathies. Its ability to robustly and vividly stain amyloid plaques allows for effective visualization and quantification of amyloid pathology. By understanding the underlying principles, adhering to detailed protocols, and being aware of its limitations, researchers, scientists, and drug development professionals can confidently leverage this classic technique to advance our understanding of neurodegenerative diseases and accelerate the development of new therapies.

References

- 1. This compound Staining | ALZFORUM [alzforum.org]

- 2. benchchem.com [benchchem.com]

- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VitroView™ this compound Stain Kit - [vitrovivo.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alzforum.org [alzforum.org]

- 12. Morphological Characterization of Thioflavin-S-Positive Amyloid Plaques in Transgenic Alzheimer Mice and Effect of Passive Aβ Immunotherapy on Their Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webpath.med.utah.edu [webpath.med.utah.edu]

- 14. webpath.med.utah.edu [webpath.med.utah.edu]

- 15. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

- 16. researchgate.net [researchgate.net]

- 17. Thioflavin-positive tau aggregates complicating quantification of amyloid plaques in the brain of 5XFAD transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Comparative Analysis of an Improved Thioflavin-S Stain, Gallyas Silver Stain, and Immunohistochemistry for Neurofibrillary Tangle Demonstration on the Same Sections | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Illuminating the Labyrinth of Protein Aggregation: A Technical Guide to Thioflavin S Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflavin S (ThS) is a fluorescent dye integral to the study of protein aggregation, particularly in the context of neurodegenerative diseases. As a benzothiazole (B30560) salt, it is widely employed in histological applications to identify the amyloid fibrils that constitute the pathological hallmarks of conditions like Alzheimer's and Parkinson's disease.[1][2] Its ability to selectively bind to the characteristic cross-β-sheet structures of these aggregates and subsequently emit a strong fluorescent signal makes it an invaluable tool for disease pathology research, the screening of potential therapeutic inhibitors, and the preclinical assessment of novel treatments.[1][3] This guide provides an in-depth exploration of the core principles of this compound staining, detailed experimental protocols, and a summary of its quantitative properties.

Core Principle of this compound Staining

The utility of this compound as a marker for protein aggregates is rooted in its specific molecular and photophysical properties. ThS is a heterogeneous mixture of compounds that results from the methylation of dehydrothiotoluidine with sulfonic acid.[2][4][5]

Mechanism of Binding and Fluorescence

In its free state in an aqueous solution, the this compound molecule possesses rotational freedom around the bond connecting its benzothiazole and dimethylaminobenzene rings.[1] This free rotation provides a non-radiative pathway for the decay of its excited state, resulting in a low intrinsic fluorescence.[1][6]

The core principle of ThS staining lies in its interaction with the highly ordered β-sheet structures that define amyloid fibrils.[3][4] These fibrils feature channels or grooves running parallel to their long axis.[6][7] When this compound binds within these channels, the steric hindrance imposed by the protein structure restricts the intramolecular rotation of the dye.[1][8] This "locking" of the molecule into a more rigid conformation inhibits the non-radiative decay pathway, forcing the excited state to decay via fluorescence.[6] The result is a dramatic enhancement of the fluorescence quantum yield, allowing for the specific visualization of amyloid aggregates with a characteristic green-yellow emission.[1][4][9]

Comparison with Thioflavin T

Thioflavin T (ThT) is a related dye also used extensively for amyloid detection. While both dyes bind to β-sheet structures, there are key differences:

-

Spectral Shift: Upon binding to amyloid, ThT exhibits a significant red shift in its excitation (from ~385 nm to ~450 nm) and emission (from ~445 nm to ~482 nm) spectra.[2][6] In contrast, this compound does not produce a characteristic shift in its spectra upon binding.[2]

-

Background Fluorescence: The lack of a spectral shift with ThS can lead to higher background fluorescence, which makes it less suitable for quantitative measurements of fibril solutions compared to ThT.[2][5][10] For this reason, ThT is often preferred for in vitro kinetic assays, while ThS is a mainstay for histological staining of tissues.[11]

-

Composition: ThT is a specific benzothiazole salt, whereas commercial this compound is a heterogeneous mixture of related compounds.[2][5]

Specificity for Different Protein Aggregates

This compound is widely recognized for its ability to stain various types of amyloid aggregates, though its specificity can be nuanced.

-

Amyloid-β (Aβ) Plaques: ThS is a standard and reliable method for staining the Aβ plaques that are a defining pathological feature of Alzheimer's disease.[5][12]

-

Tau Aggregates: The dye also binds to neurofibrillary tangles (NFTs) and other aggregates composed of the tau protein.[5] Studies indicate that ThS binds with high affinity to the paired helical filaments (PHFs) that are the primary component of NFTs in Alzheimer's disease.[13][14] However, some research suggests that ThS may only stain tau aggregates in mixed (3R/4R) tauopathies like Alzheimer's, and not in pure 3R or 4R tauopathies such as Pick's disease or progressive supranuclear palsy.[15]

-

α-Synuclein Aggregates: ThS has been successfully used to stain α-synuclein inclusions, which are characteristic of Parkinson's disease and other synucleinopathies.[16][17]

Quantitative Analysis of this compound Staining

While ThS is primarily used for qualitative histological identification of amyloid deposits, quantitative analysis is possible, albeit with certain challenges. The high background fluorescence can complicate precise measurements.[2] However, optimized protocols using controlled, lower concentrations of the dye can improve sensitivity and reduce non-specific staining, enabling more effective visualization and quantification.[4][18][19]

Quantification is typically performed using digital image analysis. Common methods include measuring the "plaque load," which is the percentage of a given brain area that is positively stained, or quantifying the number and area of fluorescently labeled deposits.[12]

| Property | Value / Description |

| Binding Target | Cross-β-sheet structures characteristic of amyloid fibrils.[1][3][4] |

| Fluorescence Emission | Green-yellow fluorescence.[4] Peak emission has been observed at 455 nm and 521 nm in different contexts.[4][14][20] |

| Excitation Wavelength | Typically excited with blue light (e.g., ~440 nm).[21][22] |

| Spectral Shift | Does not exhibit a significant characteristic shift in excitation or emission spectra upon binding, unlike Thioflavin T.[2][5] |

| Staining Concentration | Varies by protocol. Traditional methods use 1% aqueous solution.[12][23] Optimized protocols for higher sensitivity may use concentrations as low as 1 x 10⁻⁵%.[18][19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining. Below are standard protocols for staining brain tissue sections.

Protocol 1: this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted for use with formalin-fixed, paraffin-embedded tissue.

Reagents:

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%, 50%)

-

Distilled water

-

1% this compound (aqueous, filtered before use)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in 100% xylene: 2 changes for 5 minutes each.

-

Immerse in 50%/50% xylene/100% ethanol: 3 minutes.

-

Immerse in 100% ethanol: 3 minutes.

-

Immerse in 95% ethanol: 3 minutes.

-

Immerse in 70% ethanol: 3 minutes.

-

Immerse in 50% ethanol: 3 minutes.

-

Rinse in distilled water: 2 changes for 3 minutes each.[23]

-

-

Staining:

-

Differentiation (Background Reduction):

-

Final Rinses:

-

Rinse with distilled water: 3 changes.[23]

-

-

Mounting:

Protocol 2: this compound Staining of Free-Floating Sections

This protocol is suitable for thicker, free-floating sections obtained from cryostats or vibratomes.

Reagents:

-

50% Ethanol

-

70% Ethanol

-

Distilled or purified water

-

1% this compound solution

-

Antifade mounting medium

Procedure:

-

Pre-washing:

-

Staining:

-

Incubate sections for 10 minutes in 1% this compound solution.[12]

-

-

Differentiation:

-

Final Rinses:

-

Wash slides in purified water: 2 changes for 15 minutes each.[12]

-

-

Mounting:

Protocol 3: In Vitro Tau Aggregation Assay with this compound

This protocol allows for the monitoring of tau fibrillization kinetics in a plate-reader format.

Reagents:

-

Aggregation Buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM DTT, 0.1 mM EDTA)

-

Recombinant Tau Protein

-

Heparin (or another aggregation inducer)

-

This compound stock solution (e.g., 3 mM)

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the aggregation buffer, tau protein (e.g., 6 µM final concentration), and this compound (e.g., 20 µM final concentration).[22]

-

-

Initiate Aggregation:

-

Add the aggregation inducer, heparin (e.g., 30 µM final concentration), to the mixture to start the reaction.[22]

-

-

Monitoring:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity over time at set intervals (e.g., every 5-10 minutes).

-

Use an excitation wavelength of ~450 nm and measure emission at ~510 nm.[22]

-

The increase in fluorescence intensity over time corresponds to the formation of tau aggregates.[22]

-

Conclusion

This compound remains a cornerstone technique in the study of neurodegenerative diseases and other protein misfolding disorders. Its robust ability to specifically label the β-sheet-rich amyloid structures provides clear, visual evidence of the key pathological lesions in tissue samples. While it has limitations for precise quantitative solution-based measurements compared to Thioflavin T, its utility in histology is undisputed. Understanding the core principles of its binding mechanism, its specificity profile, and the nuances of staining protocols is essential for researchers and drug development professionals seeking to visualize, quantify, and ultimately combat the progression of protein aggregation diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioflavin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. webpath.med.utah.edu [webpath.med.utah.edu]

- 10. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristics of the binding of this compound to tau paired helical filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuronal inclusions of α-synuclein contribute to the pathogenesis of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alzforum.org [alzforum.org]

Thioflavin S: An In-Depth Technical Guide to its Application as a Biomarker for Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidosis encompasses a group of protein misfolding disorders characterized by the extracellular deposition of insoluble, fibrillar protein aggregates known as amyloid. These deposits disrupt tissue architecture and are implicated in the pathology of numerous diseases, including Alzheimer's disease (AD), Parkinson's disease, and certain types of cancer. The accurate detection and quantification of amyloid deposits are crucial for diagnostics, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Thioflavin S, a fluorescent dye, has long been a cornerstone in the histological identification of amyloid plaques and other amyloid aggregates. This technical guide provides a comprehensive overview of this compound as a biomarker for amyloidosis, detailing its mechanism of action, quantitative properties, and experimental applications.

Mechanism of Action

This compound is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield upon binding to the characteristic cross-β-sheet structures of amyloid fibrils. In its unbound state in solution, the molecule has rotational freedom around the bond connecting its two aromatic rings, which leads to fluorescence quenching. Upon intercalation into the hydrophobic grooves along the length of amyloid fibrils, this rotation is sterically hindered. This "locking" of the molecular conformation results in a pronounced enhancement of its fluorescence, making it a highly sensitive tool for detecting amyloid deposits. While highly sensitive, it is important to note that this compound is less specific than other amyloid-binding dyes like Congo Red, as it can also bind to other β-sheet-rich structures and hydrophobic pockets in non-amyloid proteins.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a valuable resource for experimental design and data interpretation.

Table 1: Spectroscopic Properties of this compound Bound to Amyloid Fibrils

| Property | Value | Notes |

| Excitation Maximum (λex) | ~391-440 nm | The exact maximum can vary depending on the specific amyloid fibril type and the local microenvironment. A common excitation wavelength used is 404 nm. |

| Emission Maximum (λem) | ~428-485 nm | Exhibits a notable green to yellow-green fluorescence upon binding. The emission spectrum can red-shift with increasing dye concentration.[1] |

Table 2: Binding Affinity of Thioflavin Derivatives to Amyloid Fibrils

| Ligand | Amyloid Type | Binding Affinity (Ki/Kd) | Method |

| Uncharged Thioflavin T derivative | Aβ(1-40) fibrils | Ki = 20.2 nM | Radioligand Binding Assay |

| [18F]Fluoro-pegylated 2-phenylquinoxaline (B188063) derivative | Aβ(1-42) aggregates | Ki = 5.3 ± 3.2 nM | In vitro Autoradiography |

| This compound | Tau Paired Helical Filaments (PHFs) | Higher affinity for PHFs than straight filaments | Immunofluorescence |

Table 3: Comparative Analysis of Amyloid Biomarkers

| Feature | This compound | Congo Red | Pittsburgh Compound B (PiB) |

| Detection Method | Fluorescence Microscopy | Bright-field & Polarized Light Microscopy | Positron Emission Tomography (PET) |

| Signature Signal | Intense green/yellow-green fluorescence | "Apple-green" birefringence under polarized light | Radioactive signal |

| Sensitivity | Very High | Moderate to High | Very High |

| Specificity | Moderate | High (considered the "gold standard" for histology) | High for Aβ plaques |

| Application | Ex vivo tissue staining, in vitro fibrillization assays, in vivo animal imaging | Ex vivo tissue staining | In vivo human and animal imaging |

| Quantitative Analysis | Semi-quantitative (fluorescence intensity) | Primarily qualitative | Quantitative (Standardized Uptake Value Ratio - SUVR) |

| Blood-Brain Barrier Permeability | Limited | No | Yes |

Experimental Protocols

Detailed methodologies for the use of this compound in key experiments are provided below.

Protocol 1: this compound Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Human Brain Tissue

Materials:

-

FFPE human brain tissue sections (5-10 µm) on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%, 70%, 50%)

-

Distilled water

-

1% aqueous this compound solution (filtered before use)

-

Aqueous mounting medium

-

Coverslips

-

Coplin jars

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5 minutes (repeat once).

-

Immerse slides in 100% ethanol for 3 minutes.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Immerse slides in 50% ethanol for 3 minutes.

-

Rinse slides in distilled water for 3 minutes (repeat once).[2]

-

-

Staining:

-

Incubate slides in filtered 1% aqueous this compound solution for 8 minutes at room temperature in the dark.[2]

-

-

Differentiation:

-

Washing and Mounting:

-

Rinse slides with three exchanges of distilled water.[2]

-

Coverslip slides with an aqueous mounting medium.

-

Allow slides to dry in the dark overnight.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with appropriate filters (e.g., excitation ~400-440 nm, emission ~450-500 nm). Amyloid deposits will appear as bright green to yellow-green fluorescent structures.

-

Protocol 2: In Vivo Imaging of Amyloid Plaques in Transgenic Mice using Multiphoton Microscopy

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-